Methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate
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Overview
Description
Methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . This compound is characterized by a cyclobutane ring substituted with a hydroxy group and two methyl groups, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-hydroxy-2,2-dimethylcyclobutanone with methyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, typically under nitrogen, and at low temperatures to ensure the stability of the intermediates .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4
Substitution: SOCl2
Major Products
Oxidation: Methyl 2-(3-oxo-2,2-dimethylcyclobutyl)acetate
Reduction: Methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)ethanol
Substitution: Methyl 2-(3-chloro-2,2-dimethylcyclobutyl)acetate
Scientific Research Applications
Methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-hydroxy-2-methylcyclobutyl)acetate
- Methyl 2-(3-hydroxy-2,2-dimethylcyclopropyl)acetate
- Methyl 2-(3-hydroxy-2,2-dimethylcyclopentyl)acetate
Uniqueness
Methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate is unique due to its cyclobutane ring structure, which imparts distinct chemical properties compared to its cyclopropane and cyclopentane analogs.
Properties
IUPAC Name |
methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-9(2)6(4-7(9)10)5-8(11)12-3/h6-7,10H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCZUZKJPLGYCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1O)CC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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